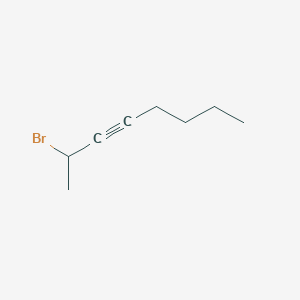
3-Octyne, 2-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Octyne, 2-bromo- is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of a bromine atom at the second position of the octyne chain makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Octyne, 2-bromo- can be synthesized through the reaction of a bromoalkane with a mixture of sodium amide and an alkyne. For example, the synthesis can be achieved by reacting a bromoalkane such as 1-bromohexane with sodium amide (NaNH₂) and an alkyne like propyne .
Industrial Production Methods
Industrial production of 3-Octyne, 2-bromo- typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Octyne, 2-bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Electrophilic Addition: Reagents such as bromine (Br₂) or hydrogen bromide (HBr) are used under controlled conditions.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used in the presence of hydrogen gas (H₂).
Major Products Formed
Substitution: Products include various substituted alkynes depending on the nucleophile used.
Addition: Products include dibromoalkanes or bromoalkenes.
Reduction: Products include alkenes or alkanes.
Scientific Research Applications
3-Octyne, 2-bromo- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Octyne, 2-bromo- involves its reactivity due to the presence of the bromine atom and the carbon-carbon triple bond. The bromine atom can act as a leaving group in substitution reactions, while the triple bond can participate in addition and reduction reactions. These properties make it a versatile compound for various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-Octyne: An alkyne with a triple bond at the first position.
2-Octyne: An alkyne with a triple bond at the second position.
3-Octyne: An alkyne with a triple bond at the third position without the bromine atom.
Uniqueness
3-Octyne, 2-bromo- is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical transformations compared to other octynes. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
61783-71-9 |
|---|---|
Molecular Formula |
C8H13Br |
Molecular Weight |
189.09 g/mol |
IUPAC Name |
2-bromooct-3-yne |
InChI |
InChI=1S/C8H13Br/c1-3-4-5-6-7-8(2)9/h8H,3-5H2,1-2H3 |
InChI Key |
HNTDKZDSFARQBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















